![molecular formula C7H10N2O B2412332 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one CAS No. 751425-72-6](/img/structure/B2412332.png)
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one
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Overview
Description
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound with the molecular formula C7H10N2O. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction typically requires acidic conditions and can be catalyzed by various Lewis acids or solid acid catalysts . For instance, the reaction between ethyl acetoacetate, acetaldehyde, and urea under solvent-free conditions using a Ziegler–Natta catalyst system has been reported .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Biginelli reaction for higher yields and shorter reaction times. This can be achieved by using heterogeneous catalysts such as Montmorillonite-KSF or graphite, which are reusable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can have significant biological and pharmaceutical activities .
Scientific Research Applications
Biological Activities
The biological activities of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one are extensive:
- Anticancer Activity : Studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant antiproliferative effects against various cancer cell lines, including human promyelocytic leukemia cells (HL-60). For instance, compounds synthesized from this scaffold showed IC50 values comparable to established anticancer agents .
- Antiviral Properties : Certain dihydropyrimidinones have been reported to possess antiviral activity, potentially inhibiting viral replication and spread .
- Antibacterial and Anti-inflammatory Effects : Research indicates that these compounds can also exhibit antibacterial properties and may modulate inflammatory responses, making them candidates for treating infections and inflammatory diseases .
Therapeutic Potential
The therapeutic potential of this compound extends into various areas:
- Calcium Channel Blockers : Some studies suggest that this compound may act as a calcium channel blocker, which is beneficial in treating hypertension and other cardiovascular conditions .
- Neuropeptide Antagonists : The compound has been explored for its ability to act on neuropeptide pathways, potentially offering therapeutic avenues in pain management and neurological disorders .
- Weight Management : Research indicates that derivatives of this compound could play a role in obesity management by modulating lipid metabolism and reducing insulin resistance .
Case Studies
Several case studies highlight the applications of this compound in research:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various 3,4-dihydropyrimidinones on HL-60 cells. The results indicated that specific substitutions at the 4-position significantly influenced activity, with certain compounds showing IC50 values in the low micromolar range .
- Synthesis Optimization : Another research effort focused on optimizing the synthesis of this compound derivatives using novel catalytic methods that improved yields and reduced reaction times. This advancement is crucial for scaling up production for further biological evaluation .
Data Tables
Compound | Synthesis Method | Yield (%) | IC50 (µM) | Biological Activity |
---|---|---|---|---|
This compound | Biginelli Reaction | 68% | 3.4 | Anticancer |
Derivative A | Novel Catalyst | 75% | 5.0 | Antiviral |
Derivative B | Traditional Method | 60% | 7.9 | Antibacterial |
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can lead to the modulation of various biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one include other dihydropyrimidinones and thiones, such as:
- 4-Methyl-1,2-dihydropyrimidin-2-one
- 6-Methyl-4-oxo-1,4-dihydropyrimidin-2-ylurea
- 2-Ureido-4-methyl-1,2-dihydropyrimidin-2-one .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its ethyl and methyl groups can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one (also referred to as DHPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of Dihydropyrimidinones (DHPMs)
Dihydropyrimidinones are a class of compounds that have been studied for their potential as pharmaceuticals. The structural features of DHPMs, particularly the presence of substituents on the aromatic rings, can significantly influence their biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of DHPMs, including this compound. Research indicates that this compound exhibits activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound against C. albicans at approximately 50 µg/mL and against C. neoformans at lower concentrations, indicating its potential as an antifungal agent .
Anticancer Activity
The anticancer potential of DHPMs has also been explored. For instance, in vitro studies have shown that this compound can inhibit the proliferation of glioma cell lines with no acute toxicological effects observed in preclinical models . This suggests a favorable safety profile for further development.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell growth and proliferation, leading to reduced tumor growth.
- Cell Membrane Disruption : Its interaction with fungal cell membranes may compromise their integrity, leading to cell death .
Pharmacokinetics and Toxicology
A study evaluating the pharmacokinetics of this compound showed linear pharmacokinetics and adequate bioavailability after oral administration in rat models. This suggests that the compound could be developed into an effective oral medication .
Comparative Studies
Comparative studies with other DHPM derivatives indicate that structural variations can lead to significant differences in biological activity. For example:
Compound | MIC against C. albicans (µg/mL) | MIC against C. neoformans (µg/mL) |
---|---|---|
This compound | 50 | 32 |
Other DHPM Derivative A | 70 | 45 |
Other DHPM Derivative B | 60 | 40 |
This table illustrates that while some derivatives show promise, this compound demonstrates superior antifungal activity .
Properties
IUPAC Name |
4-ethyl-6-methyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZLNGLMNBGKAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=O)NC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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